Diacerein

Catalog No.
S525856
CAS No.
13739-02-1
M.F
C19H12O8
M. Wt
368.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacerein

CAS Number

13739-02-1

Product Name

Diacerein

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid

Molecular Formula

C19H12O8

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)

InChI Key

TYNLGDBUJLVSMA-UHFFFAOYSA-N

SMILES

O=C(C(C=C1C2=O)=CC(OC(C)=O)=C1C(C3=C2C=CC=C3OC(C)=O)=O)O

Solubility

Soluble in DMSO

Synonyms

diacerein, diacerhein, diacetyl-rhein, diacetylrhein, Zondar

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O

Description

The exact mass of the compound Diacerein is 368.0532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758147. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of anthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Diacerein, an anthraquinone derivative, is currently being explored in scientific research for its potential benefits in treating knee osteoarthritis (KOA) ().

Mechanism of Action

Research suggests that diacerein exerts its effects by inhibiting the interleukin-1 (IL-1) system, a key player in inflammatory processes (). Specifically, diacerein may:

  • Reduce the activation of IL-1β by decreasing the production of IL-1 converting enzyme ().
  • Lower IL-1 levels in the synovial fluid (joint fluid) of knee osteoarthritis patients by decreasing IL-1 receptor levels in chondrocytes (cartilage cells) and increasing the production of IL-11 receptor antagonist ().

These mechanisms suggest diacerein might be particularly effective for a specific subgroup of KOA patients – those with an inflammatory phenotype characterized by joint inflammation and synovitis (fluid buildup in the joint).

Potential Benefits in KOA

Studies in animal models of osteoarthritis have shown promise for diacerein. Compared to untreated controls, diacerein has been found to be effective in:

  • Reducing cartilage loss ()
  • Ameliorating cartilage lesions ()
  • Delaying arthritis progression ()

Diacerein, also known as diacetylrhein, is an anthraquinone derivative primarily utilized in the treatment of osteoarthritis. Classified as a slow-acting symptomatic drug for osteoarthritis, it functions by inhibiting interleukin-1 beta, a cytokine involved in inflammation and cartilage degradation. This compound is notable for its dual action: it exhibits both anti-inflammatory and pro-anabolic properties on cartilage and synovial membranes, making it unique among osteoarthritis treatments .

Diacerein acts by inhibiting interleukin-1 beta (IL-1β), a pro-inflammatory cytokine involved in cartilage breakdown in osteoarthritis []. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Diacerein doesn't target prostaglandin synthesis, potentially reducing gastrointestinal side effects []. Additionally, it might stimulate the synthesis of glycosaminoglycans, essential components of healthy cartilage.

Diacerein is generally well-tolerated, but common side effects include diarrhea, abdominal pain, and nausea. In rare cases, severe diarrhea or liver problems can occur []. Diacerein use during pregnancy and breastfeeding is contraindicated due to lack of safety data [].

The chemical formula of diacerein is C₁₉H₁₂O₈, with a molar mass of approximately 368.297 g/mol. Diacerein undergoes metabolic conversion in the body to its active form, rhein, through deacetylation. The principal reactions include:

  • Acetylation: Hydroxyl groups on the anthraquinone structure are acetylated.
  • Oxidation: The resulting intermediates are oxidized using chromic anhydride in acetic acid.
  • Deacetylation: In the liver, diacerein is deacetylated to rhein, which retains therapeutic activity against osteoarthritis .

Diacerein's main mechanism of action involves the inhibition of interleukin-1 beta signaling pathways. This inhibition leads to:

  • Reduced Cartilage Breakdown: By decreasing the levels of matrix metalloproteinases and other catabolic enzymes.
  • Pro-Anabolic Effects: Stimulating the production of cartilage components such as collagen and proteoglycans.
  • Anti-inflammatory Effects: Lowering the production of pro-inflammatory cytokines and mediators like nitric oxide .

Clinical studies have demonstrated that diacerein can provide symptomatic relief in osteoarthritis patients, although its effects are slower compared to non-steroidal anti-inflammatory drugs (NSAIDs) .

Various synthesis methods for diacerein exist, with two predominant approaches:

  • From Aloin:
    • Hydroxyl groups undergo acetylation.
    • The intermediates are oxidized using chromic anhydride in acetic acid.
  • From Rhein:
    • Diacetylation occurs at positions C4 and C5 of rhein.
    • This method is noted for its efficiency and yield improvements .

A high-yield synthesis method has also been developed that utilizes high-purity parietic acid as a starting material, enhancing production efficiency .

Diacerein is primarily indicated for:

  • Osteoarthritis Treatment: It serves as a slow-acting symptomatic drug that alleviates pain and improves joint function.
  • Potential Use in Other Conditions: Research is ongoing into its effects on other inflammatory conditions due to its anti-inflammatory properties .

Diacerein has been shown to interact with various biological pathways and compounds:

  • Drug Interactions: It may interact with other medications metabolized through similar pathways, particularly those involving cytochrome P450 enzymes.
  • Impact on Inflammatory Pathways: Diacerein inhibits interleukin-1 beta signaling, which can affect the efficacy of other anti-inflammatory drugs when used concurrently .

Several compounds share similarities with diacerein in terms of structure or therapeutic effects. Notable examples include:

CompoundStructure TypePrimary UseUnique Features
RheinAnthraquinoneOsteoarthritis treatmentActive metabolite of diacerein
Chondroitin SulfateGlycosaminoglycanJoint health supplementsNatural component of cartilage
GlucosamineAmino SugarOsteoarthritis treatmentPromotes cartilage synthesis
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)VariousPain reliefRapid action but potential side effects

Diacerein's uniqueness lies in its slow-acting nature and specific mechanism targeting interleukin-1 beta without affecting prostaglandin synthesis, setting it apart from traditional NSAIDs and other symptomatic treatments for osteoarthritis .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

368.05321734 g/mol

Monoisotopic Mass

368.05321734 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

217.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4HU6J11EL5

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 57 of 59 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of osteoarthritis affecting the hip or knee.

Pharmacology

Decreases inflammation and cartilage destruction and also corrects altered osteoblast acitivity [A19337] [A19338] [A19339].

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX21 - Diacerein

Mechanism of Action

Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism.

Pictograms

Irritant

Irritant

Other CAS

13739-02-1

Absorption Distribution and Excretion

Bioavailability of 50-60%. Entirely converted to the active metabolite rhein [DB13174] before reaching systemic circulation.
37% excreted in urine and 53% in feces as estimated in rats.
15-60L.
Total CL is 1.5L/h and renal CL is 0.1L/h.

Metabolism Metabolites

Entirely converted to rhien [DB13174] through double deacetylation before reaching systemic circulation. Rhein [DB13174] is further metabolized to rhein glucuronide and rhein sulfate.

Wikipedia

Diacerein

Biological Half Life

4-10h.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Aziz DE, Abdelbary AA, Elassasy AI. Investigating superiority of novel bilosomes over niosomes in the transdermal delivery of diacerein: In vitro characterization, ex vivo permeation and in vivo skin deposition study. J Liposome Res. 2018 Jan 21:1-40. doi: 10.1080/08982104.2018.1430831. [Epub ahead of print] PubMed PMID: 29355060.
2: Zhang Q, Zhou J, Wang Y, Chen D. The effect and safety of diacerein in patients with type 2 diabetes mellitus : a systematic review and meta-analysis. Am J Clin Exp Immunol. 2017 Dec 20;6(6):97-106. eCollection 2017. PubMed PMID: 29348985; PubMed Central PMCID: PMC5768895.
3: Chueakula N, Jaikumkao K, Arjinajarn P, Pongchaidecha A, Chatsudthipong V, Chattipakorn N, Lungkaphin A. Diacerein alleviates kidney injury through attenuating inflammation and oxidative stress in obese insulin-resistant rats. Free Radic Biol Med. 2018 Feb 1;115:146-155. doi: 10.1016/j.freeradbiomed.2017.11.021. Epub 2017 Nov 28. PubMed PMID: 29195834.
4: Piovesan F, Tres GS, Moreira LB, Andrades ME, Lisboa HK, Fuchs SC. Effect of diacerein on renal function and inflammatory cytokines in participants with type 2 diabetes mellitus and chronic kidney disease: A randomized controlled trial. PLoS One. 2017 Oct 19;12(10):e0186554. doi: 10.1371/journal.pone.0186554. eCollection 2017. PubMed PMID: 29049415; PubMed Central PMCID: PMC5648185.
5: Alegría A, Irarrázaval S. Is diacerein an alternative for the treatment of osteoarthritis? Medwave. 2017 Oct 12;17(8):e7041. doi: 10.5867/medwave.2017.08.7041. Spanish, English. PubMed PMID: 29028791.
6: Liu X, Machado GC, Eyles JP, Ravi V, Hunter DJ. Dietary supplements for treating osteoarthritis: a systematic review and meta-analysis. Br J Sports Med. 2018 Feb;52(3):167-175. doi: 10.1136/bjsports-2016-097333. Epub 2017 Oct 10. Review. PubMed PMID: 29018060.
7: Steinecker-Frohnwieser B, Kaltenegger H, Weigl L, Mann A, Kullich W, Leithner A, Lohberger B. Pharmacological treatment with diacerein combined with mechanical stimulation affects the expression of growth factors in human chondrocytes. Biochem Biophys Rep. 2017 Jul 1;11:154-160. doi: 10.1016/j.bbrep.2017.06.006. eCollection 2017 Sep. PubMed PMID: 28955780; PubMed Central PMCID: PMC5614688.
8: Yuan Y, Yang H, Kong L, Li Y, Li P, Zhang H, Ruan J. Interaction between rhein acyl glucuronide and methotrexate based on human organic anion transporters. Chem Biol Interact. 2017 Nov 1;277:79-84. doi: 10.1016/j.cbi.2017.09.001. Epub 2017 Sep 7. PubMed PMID: 28890383.
9: Hermann W, Lambova S, Müller-Ladner U. Current Treatment Options for Osteoarthritis. Curr Rheumatol Rev. 2017 Aug 29. doi: 10.2174/1573397113666170829155149. [Epub ahead of print] PubMed PMID: 28875826.
10: Refaie MMM, El-Hussieny M. Diacerein inhibits Estradiol-benzoate induced cervical hyperkeratosis in female rats. Biomed Pharmacother. 2017 Nov;95:223-229. doi: 10.1016/j.biopha.2017.08.053. Epub 2017 Sep 12. PubMed PMID: 28843910.
11: Cardoso CRL, Leite NC, Carlos FO, Loureiro AA, Viegas BB, Salles GF. Efficacy and Safety of Diacerein in Patients With Inadequately Controlled Type 2 Diabetes: A Randomized Controlled Trial. Diabetes Care. 2017 Oct;40(10):1356-1363. doi: 10.2337/dc17-0374. Epub 2017 Aug 17. PubMed PMID: 28818994.
12: Mâncio RD, Hermes TA, Macedo AB, Mizobuti DS, Rupcic IF, Minatel E. Dystrophic phenotype improvement in the diaphragm muscle of mdx mice by diacerhein. PLoS One. 2017 Aug 7;12(8):e0182449. doi: 10.1371/journal.pone.0182449. eCollection 2017. PubMed PMID: 28787441; PubMed Central PMCID: PMC5546703.
13: Allam AN, Hamdallah SI, Abdallah OY. Chitosan-coated diacerein nanosuspensions as a platform for enhancing bioavailability and lowering side effects: preparation, characterization, and ex vivo/in vivo evaluation. Int J Nanomedicine. 2017 Jul 4;12:4733-4745. doi: 10.2147/IJN.S139706. eCollection 2017. PubMed PMID: 28740381; PubMed Central PMCID: PMC5503500.
14: Hassib ST, Hassan GS, El-Zaher AA, Fouad MA, Taha EA. Quantitative analysis of anti-inflammatory drugs using FTIR-ATR spectrometry. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Nov 5;186:59-65. doi: 10.1016/j.saa.2017.06.002. Epub 2017 Jun 13. PubMed PMID: 28622543.
15: Pavelka K, Bruyère O, Cooper C, Kanis JA, Leeb BF, Maheu E, Martel-Pelletier J, Monfort J, Pelletier JP, Rizzoli R, Reginster JY. Erratum to: Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO. Drugs Aging. 2017 May;34(5):413. doi: 10.1007/s40266-017-0457-7. PubMed PMID: 28349413.
16: Mohan GC, Zhang H, Bao L, Many B, Chan LS. Diacerein inhibits the pro-atherogenic & pro-inflammatory effects of IL-1 on human keratinocytes & endothelial cells. PLoS One. 2017 Mar 21;12(3):e0173981. doi: 10.1371/journal.pone.0173981. eCollection 2017. PubMed PMID: 28323859; PubMed Central PMCID: PMC5360272.
17: Refaie MMM, El-Hussieny M. The role of interleukin-1b and its antagonist (diacerein) in estradiol benzoate-induced endometrial hyperplasia and atypia in female rats. Fundam Clin Pharmacol. 2017 Aug;31(4):438-446. doi: 10.1111/fcp.12285. Epub 2017 Apr 26. PubMed PMID: 28299811.
18: Villar MM, Martínez-Abundis E, Preciado-Márquez RO, González-Ortiz M. Effect of diacerein as an add-on to metformin in patients with type 2 diabetes mellitus and inadequate glycemic control. Arch Endocrinol Metab. 2017 Mar-Apr;61(2):188-192. doi: 10.1590/2359-3997000000242. Epub 2017 Feb 13. PubMed PMID: 28225996.
19: Bharti R, Dey G, Banerjee I, Dey KK, Parida S, Kumar BN, Das CK, Pal I, Mukherjee M, Misra M, Pradhan AK, Emdad L, Das SK, Fisher PB, Mandal M. Somatostatin receptor targeted liposomes with Diacerein inhibit IL-6 for breast cancer therapy. Cancer Lett. 2017 Mar 1;388:292-302. doi: 10.1016/j.canlet.2016.12.021. Epub 2016 Dec 24. PubMed PMID: 28025102.
20: Haseeb MT, Hussain MA, Bashir S, Ashraf MU, Ahmad N. Evaluation of superabsorbent linseed-polysaccharides as a novel stimuli-responsive oral sustained release drug delivery system. Drug Dev Ind Pharm. 2017 Mar;43(3):409-420. doi: 10.1080/03639045.2016.1257017. Epub 2016 Nov 28. PubMed PMID: 27808567.

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